2-Bromo-5-chloro-3-iodobenzaldehyde
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Overview
Description
2-Bromo-5-chloro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrClIO. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of benzaldehyde derivatives. For instance, starting with a chlorinated benzaldehyde, bromination and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process typically requires stringent control of reaction conditions such as temperature, solvent, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Heck, Sonogashira, and Suzuki couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper, along with appropriate ligands and bases
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-5-chloro-3-iodobenzoic acid.
Reduction: Formation of 2-Bromo-5-chloro-3-iodobenzyl alcohol.
Coupling: Formation of complex polycyclic or heterocyclic compounds
Scientific Research Applications
2-Bromo-5-chloro-3-iodobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-iodobenzaldehyde involves its reactivity with various molecular targets. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodobenzaldehyde: Similar structure but lacks the chlorine atom.
3-Bromo-5-iodobenzoic acid: Contains a carboxylic acid group instead of an aldehyde.
2-Bromo-5-fluorobenzaldehyde: Contains a fluorine atom instead of iodine.
Uniqueness
2-Bromo-5-chloro-3-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .
Properties
Molecular Formula |
C7H3BrClIO |
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Molecular Weight |
345.36 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrClIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |
InChI Key |
FDDYDIUXWAPVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)I)Cl |
Origin of Product |
United States |
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